N-BOC-2-Methyl-4-nitroaniline

Lipophilicity LogP Membrane permeability

N-BOC-2-Methyl-4-nitroaniline (tert-butyl N-(2-methyl-4-nitrophenyl)carbamate; CAS 1389313-39-6) is a dual‑functional aromatic building block combining a tert‑butoxycarbonyl (Boc)-protected aniline nitrogen with a 4‑nitro group and an ortho‑methyl substituent. The Boc group renders the aniline NH inert toward electrophiles and oxidants during synthetic sequences, while the nitro group serves as a latent amino or diazonium precursor; the 2‑methyl group further modulates ring electronics, steric environment, and lipophilicity (LogP ~3.34).

Molecular Formula C12H16N2O4
Molecular Weight 252.27
CAS No. 1389313-39-6
Cat. No. B2359945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-BOC-2-Methyl-4-nitroaniline
CAS1389313-39-6
Molecular FormulaC12H16N2O4
Molecular Weight252.27
Structural Identifiers
SMILESCC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
InChIInChI=1S/C12H16N2O4/c1-8-7-9(14(16)17)5-6-10(8)13-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,13,15)
InChIKeyZFXOMQBRXHEGKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-BOC-2-Methyl-4-nitroaniline (CAS 1389313-39-6): A Protected 4-Nitroaniline Scaffold for Selective Synthetic Elaboration


N-BOC-2-Methyl-4-nitroaniline (tert-butyl N-(2-methyl-4-nitrophenyl)carbamate; CAS 1389313-39-6) is a dual‑functional aromatic building block combining a tert‑butoxycarbonyl (Boc)-protected aniline nitrogen with a 4‑nitro group and an ortho‑methyl substituent . The Boc group renders the aniline NH inert toward electrophiles and oxidants during synthetic sequences, while the nitro group serves as a latent amino or diazonium precursor; the 2‑methyl group further modulates ring electronics, steric environment, and lipophilicity (LogP ~3.34) . These features make the compound a versatile intermediate for medicinal chemistry and agrochemical discovery programs that require sequential, chemoselective functionalization of the aromatic core.

Why N-BOC-2-Methyl-4-nitroaniline Cannot Be Replaced by Unprotected 2-Methyl-4-nitroaniline or the Des‑methyl N‑Boc Analog


Although 2‑methyl‑4‑nitroaniline (CAS 99‑52‑5) and N‑Boc‑4‑nitroaniline (CAS 18437‑63‑3) share the 4‑nitroaniline core, they diverge critically in protection state, lipophilicity, and steric environment . The unprotected aniline (2‑methyl‑4‑nitroaniline) is a nucleophilic free amine that competes in reactions targeting the nitro group, leading to complex product mixtures unless additional protecting‑group steps are introduced . The des‑methyl N‑Boc analog (N‑Boc‑4‑nitroaniline) lacks the ortho‑methyl substituent; it exhibits lower lipophilicity (LogP ~3.2 vs ~3.34) and reduced sp³‑carbon fraction (Fsp3 0.36 vs 0.42), which can alter solubility, membrane permeability, and crystallinity in downstream intermediates [1]. These quantitative physicochemical differences mean that substituting either analog directly into a synthetic route optimized for N‑Boc‑2‑methyl‑4‑nitroaniline will change reaction kinetics, extraction behavior, and ultimately product yield and purity.

Quantitative Differentiation Evidence for N-BOC-2-Methyl-4-nitroaniline Versus Closest Analogs


LogP Differentiation: Enhanced Lipophilicity Versus Unprotected and Des‑methyl Comparators

N-BOC-2-Methyl-4-nitroaniline displays a computed LogP of 3.34, which lies above that of both the unprotected free amine 2‑methyl‑4‑nitroaniline (LogP ~1.4–1.96) and the des‑methyl N‑Boc analog N‑Boc‑4‑nitroaniline (LogP ~3.2) [1]. The ~1.4–1.9 log‑unit increase over the free amine reflects the lipophilic contribution of the Boc group together with the methyl substituent; the ~0.14 log‑unit edge over the des‑methyl N‑Boc analog is attributable solely to the ortho‑methyl group [1].

Lipophilicity LogP Membrane permeability ADME

Purity Specification: ≥97% Versus Typical 95% for N‑Boc‑4‑nitroaniline

Commercially, N‑BOC‑2‑Methyl‑4‑nitroaniline is supplied at ≥97% purity (Fluorochem, ChemScene) . In contrast, the des‑methyl comparator N‑Boc‑4‑nitroaniline is commonly offered at 95% minimum purity . The higher specification reduces the burden of pre‑use purification and lowers the risk that trace impurities will interfere in subsequent catalytic or stoichiometric transformations.

Purity Quality control Reproducibility Synthetic intermediate

Molecular Complexity (Fsp3): Higher sp³ Carbon Fraction Versus Des‑methyl N‑Boc Analog

The fraction of sp³‑hybridized carbons (Fsp3) is 0.417 for N‑BOC‑2‑Methyl‑4‑nitroaniline, compared with 0.363 for the des‑methyl analog N‑Boc‑4‑nitroaniline [1]. The difference arises from the additional sp³ methyl carbon on the aromatic ring. Higher Fsp3 correlates with improved aqueous solubility, reduced crystal packing forces, and greater three‑dimensional character—attributes that are increasingly prioritized in fragment‑based and diversity‑oriented synthesis [2].

Fsp3 Molecular complexity Drug‑likeness Scaffold diversity

Dual Functional‑Group Orthogonality: Simultaneous Boc‑NH and NO₂ Handles Enable Chemoselective Synthesis Unavailable with Unprotected 2‑Methyl‑4‑nitroaniline

N‑BOC‑2‑Methyl‑4‑nitroaniline presents two electronically orthogonal functional groups: an acid‑labile Boc‑protected aniline and a reducible 4‑nitro group. The unprotected analog 2‑methyl‑4‑nitroaniline bears a free NH₂ group that is itself nucleophilic and must be protected before carrying out electrophilic aromatic substitution, cross‑coupling, or nitro‑group reduction; this adds at minimum one protection and one deprotection step to any synthetic sequence [1]. The Boc group in N‑BOC‑2‑Methyl‑4‑nitroaniline can be selectively removed under mild acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) without affecting the nitro group, while the nitro group can be reduced (H₂/Pd‑C, Fe/HCl, or SnCl₂) to the corresponding aniline with the Boc group intact . This orthogonality eliminates two synthetic operations relative to routes starting from the unprotected aniline.

Protecting group strategy Chemoselectivity Orthogonal functionalization Synthetic efficiency

Optimal Application Scenarios for N-BOC-2-Methyl-4-nitroaniline Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring sp³‑Rich, Lipophilic Building Blocks

Fragment‑based and diversity‑oriented synthesis programs that prioritize high Fsp3 (>0.40) and moderate lipophilicity (LogP 3–4) benefit from N‑BOC‑2‑Methyl‑4‑nitroaniline as a core scaffold . Its Fsp3 of 0.417 surpasses the des‑methyl analog (0.363), contributing greater three‑dimensional character that has been correlated with improved clinical candidate quality [1]. The compound can serve as a starting point for parallel amide coupling, Suzuki–Miyaura cross‑coupling (after nitro reduction and diazotization), or urea library synthesis.

Multi‑Step Synthesis of ortho‑Substituted Aniline Derivatives with Predictable Extraction Behavior

When a synthetic route requires iterative liquid–liquid extraction or preparative HPLC purification, the higher LogP (3.34 vs 1.4–1.96 for unprotected 2‑methyl‑4‑nitroaniline) ensures consistent partitioning into organic solvents such as ethyl acetate or dichloromethane . This predictability simplifies automated workup protocols and reduces emulsion formation, making the compound suitable for scale‑up in medicinal chemistry process development laboratories.

Agrochemical Intermediate Synthesis Leveraging Orthogonal Nitro and Boc‑Amine Functionality

Agrochemical discovery often requires sequential functionalization of aniline cores to install sulfonamide, urea, or carbamate motifs. N‑BOC‑2‑Methyl‑4‑nitroaniline provides a pre‑protected amine handle that survives nitration, halogenation, and metal‑catalyzed cross‑coupling conditions, while the nitro group can be orthogonally reduced to generate a second amine for further derivatization [1]. This dual‑handle strategy is not accessible with unprotected 2‑methyl‑4‑nitroaniline without additional protection steps.

High‑Purity Input for Catalytic Hydrogenation and Cross‑Coupling Screening

Catalytic reactions are sensitive to catalyst‑poisoning impurities (e.g., sulfur‑containing residues, heavy metals). The ≥97% purity specification of N‑BOC‑2‑Methyl‑4‑nitroaniline reduces the risk of catalyst deactivation during nitro‑group hydrogenation or Buchwald–Hartwig amination, enabling more reproducible high‑throughput reaction screening and minimizing the need for pre‑reaction purification.

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